

# A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Benzaldehydes

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## Compound of Interest

Compound Name: 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

Cat. No.: B1328125

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of trifluoromethyl-substituted benzaldehydes. This class of compounds, featuring the potent electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group, is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by this substituent. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

## Core Physicochemical Data

The introduction of a trifluoromethyl group onto the benzaldehyde scaffold significantly influences its physical and chemical characteristics. The position of the -CF<sub>3</sub> group (ortho, meta, or para) further modulates these properties. The following tables summarize the key physicochemical data for 2-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde for easy comparison.

Table 1: General and Physical Properties

Property	2-(Trifluoromethyl)benzaldehyde	3-(Trifluoromethyl)benzaldehyde	4-(Trifluoromethyl)benzaldehyde
CAS Number	447-61-0	454-89-7	455-19-6
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O
Molecular Weight	174.12 g/mol	174.12 g/mol	174.12 g/mol
Appearance	Clear, colorless to slightly yellow liquid	Clear, colorless to very slightly orange liquid	Clear, colorless to yellow liquid
Melting Point	-40 °C[1]	Not applicable (liquid at room temp.)	1-2 °C[2]
Boiling Point	70-71 °C at 15 mmHg[1]	83-86 °C at 30 mmHg[3][4][5]	66-67 °C at 13 mmHg[2]
Density	1.32 g/mL at 25 °C	1.301 g/mL at 25 °C[4]	1.275 g/mL at 25 °C[2]
Refractive Index (n <sub>20/D</sub> )	1.466	1.465[4]	1.463[2]
Solubility	Soluble in most organic solvents	Soluble in chloroform (slightly), methanol (slightly)	Soluble in water (1.5 g/L at 20 °C)

Table 2: Spectroscopic Data

Spectrum Type	2-(Trifluoromethyl)benzaldehyde	3-(Trifluoromethyl)benzaldehyde	4-(Trifluoromethyl)benzaldehyde
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)	Spectra available, detailed assignments pending further search.	10.09 (s, 1H), 8.16 (s, 1H), 8.09 (d, $J=7.6$ Hz, 1H), 7.90 (d, $J=7.8$ Hz, 1H), 7.70 (t, $J=7.7$ Hz, 1H)[6]	10.13 (s, 1H), 8.04 (d, $J = 8.4$ Hz, 2H), 7.84 (d, $J = 8.4$ Hz, 2H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)	Spectra available, detailed assignments pending further search.	190.7 (s), 136.8 (s), 132.6 (q, $J=1.2$ Hz), 131.8 (q, $J=33.6$ Hz), 130.8 (q, $J=3.6$ Hz), 129.8 (s), 126.4 (q, $J=3.7$ Hz), 123.5 (q, $J=273.5$ Hz)[6]	191.1 (s), 139.3 (s), 135.2 (q, $J=32.8$ Hz), 130.0 (s), 126.1 (q, $J=3.8$ Hz), 123.4 (q, $J=272.9$ Hz)
$^{19}\text{F}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)	Spectra available, detailed assignments pending further search.	-63.0 (s, 3F)[6]	-63.2 (s, 3F)
IR ( $\text{cm}^{-1}$ )	Spectra available, characteristic peaks include C=O stretch ( $\sim 1700$ $\text{cm}^{-1}$ ).	Spectra available, characteristic peaks include C=O stretch ( $\sim 1700$ $\text{cm}^{-1}$ ).	Spectra available, characteristic peaks include C=O stretch ( $\sim 1700$ $\text{cm}^{-1}$ ).[5][7]
Mass Spec (m/z)	Molecular Ion $[\text{M}]^+$ expected at 174.	Molecular Ion $[\text{M}]^+$ expected at 174. GC-MS m/z 173 ( $\text{M}^+-\text{H}$ )[6]	Molecular Ion $[\text{M}]^+$ at 174, prominent fragments at 173 and 145.[8]

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized procedures that can be adapted for the specific trifluoromethyl-substituted benzaldehyde isomers.

## Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- **Sample Preparation:** If the compound is not already a fine powder, gently grind a small amount using a mortar and pestle.
- **Loading the Capillary Tube:** Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
- Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to the bottom. The packed sample should be approximately 1-2 mm in height.[\[9\]](#)[\[10\]](#)
- **Measurement:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a moderate rate initially to approach the expected melting point.
- As the expected melting point is neared, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[\[11\]](#)
- **Data Recording:** Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[\[11\]](#)[\[12\]](#)
- For high accuracy, perform at least two measurements.

## Boiling Point Determination

The boiling point is a key physical constant for liquid compounds.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)
- Stand and clamp

Procedure:

- Sample Preparation: Add a few drops of the liquid benzaldehyde derivative into a small test tube or fusion tube.
- Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.
- Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
- Suspend the assembly in a heating bath (oil bath or aluminum block), making sure the liquid level is below the level of the heating medium.<sup>[13][14][15]</sup>
- Heating: Begin to heat the apparatus gently.
- As the liquid heats, air trapped in the capillary tube will bubble out.
- Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube.<sup>[14]</sup>
- Data Recording: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the

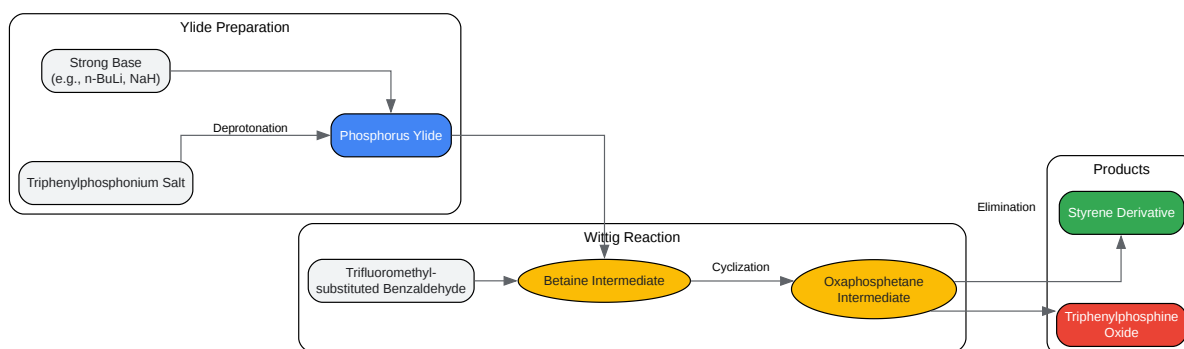
boiling point of the substance.

## Reactivity and Synthetic Applications

The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in the aldehyde, making these compounds highly reactive towards nucleophiles. This property is exploited in various organic transformations.

## Wittig Reaction Workflow

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The trifluoromethyl-substituted benzaldehydes are excellent substrates for this reaction.

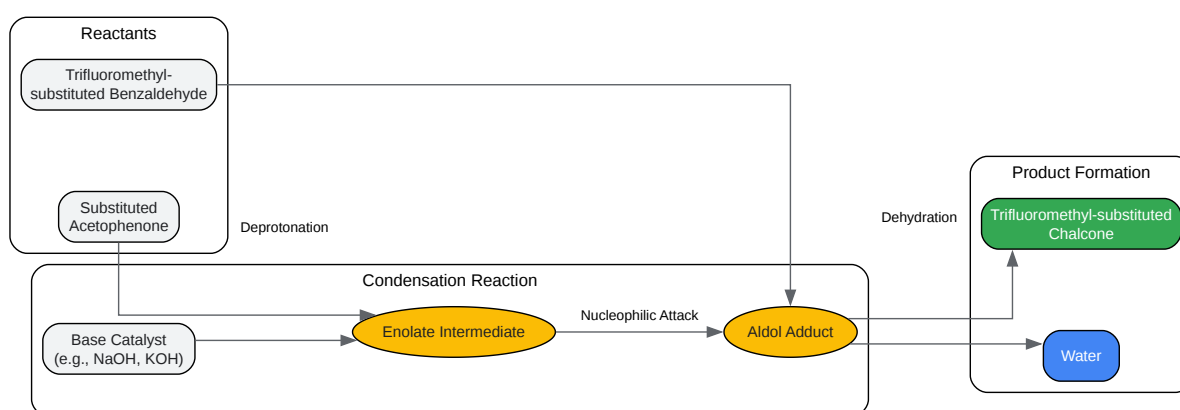


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Caption: Generalized workflow of the Wittig reaction with trifluoromethyl-substituted benzaldehydes.

## Claisen-Schmidt Condensation for Chalcone Synthesis

Trifluoromethyl-substituted benzaldehydes are frequently used in the Claisen-Schmidt condensation with acetophenones to synthesize chalcones, which are important precursors for flavonoids and other biologically active molecules.



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Caption: Workflow of the Claisen-Schmidt condensation for synthesizing trifluoromethyl-substituted chalcones.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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